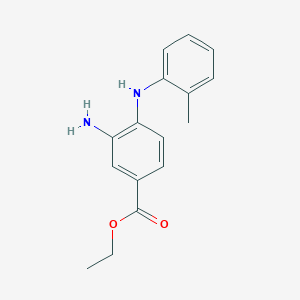

Ethyl 3-amino-4-(2-toluidino)benzoate

描述

属性

IUPAC Name |

ethyl 3-amino-4-(2-methylanilino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-16(19)12-8-9-15(13(17)10-12)18-14-7-5-4-6-11(14)2/h4-10,18H,3,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDFESQFABLNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification of 3-Amino-4-(2-toluidino)benzoic Acid

The foundational step in synthesizing Ethyl 3-amino-4-(2-toluidino)benzoate is the esterification of 3-amino-4-(2-toluidino)benzoic acid. The process typically involves reacting the acid with ethanol under acidic conditions to form the ethyl ester.

- Reagents: 3-amino-4-(2-toluidino)benzoic acid, ethanol, sulfuric acid (as catalyst).

- Conditions: Reflux at elevated temperature (around 60-80°C) for several hours, often under a Dean-Stark apparatus to continuously remove water and drive the esterification to completion.

- Work-up: After completion, the mixture is cooled, neutralized with sodium bicarbonate, and the organic layer is separated, washed, and dried over anhydrous magnesium sulfate.

- Purification: The crude ester is purified via recrystallization from ethanol or other suitable solvents, yielding the target ethyl ester with high purity.

- Flow chemistry techniques have demonstrated improved yields (~69%) and scalability, with continuous flow reactors providing better control over reaction parameters and product purity.

Nucleophilic Substitution to Introduce the Amino Group

The amino group at the 3-position can be introduced via nucleophilic substitution on the aromatic ring, often starting from a halogenated precursor or via direct amination strategies.

- Reagents: The esterified intermediate, ammonia or primary amines (e.g., methylamine, ethylamine), and suitable catalysts or conditions to facilitate substitution.

- Conditions: Reactions are typically performed under reflux in polar solvents like ethanol or acetonitrile, sometimes with the presence of a base (e.g., potassium carbonate) to activate the nucleophile.

- Alternative route: Using diazotization followed by substitution with amines, especially for sensitive or regioselective modifications.

- Flow-based amination has been successfully employed, providing high selectivity and yields, reducing reaction times, and allowing for scale-up.

Final Purification and Characterization

The synthesized this compound is purified through recrystallization or chromatographic techniques such as column chromatography. Characterization involves spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Data Table: Summary of Preparation Methods

Notes on Research and Industrial Relevance

- Flow chemistry techniques significantly improve reaction efficiency, scalability, and safety, especially when handling hazardous reagents or intermediates.

- Patented methods emphasize the importance of controlling reaction parameters to optimize yields and purity.

- The synthesis pathways are adaptable for large-scale production, crucial for pharmaceutical applications.

化学反应分析

Types of Reactions

Ethyl 3-amino-4-(2-toluidino)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce amines or alcohols .

科学研究应用

Ethyl 3-amino-4-(2-toluidino)benzoate is a versatile compound used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of local anesthetics.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of Ethyl 3-amino-4-(2-toluidino)benzoate involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound can block the passage of sodium ions, thereby inhibiting the generation and conduction of nerve impulses. This action is particularly useful in its application as a local anesthetic .

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogues include:

Substituent Impact Analysis :

- Positional Isomerism: The 2-toluidino group in the target compound vs. 4-toluidino in the thiazine derivative (CAS 375832-93-2) leads to distinct electronic environments.

- Amino Group Variations: Replacing 2-toluidino with methylamino (as in Ethyl 3-amino-4-(methylamino)benzoate) simplifies the structure but reduces aromatic conjugation, altering solubility and hydrogen-bonding capacity .

- Ethoxylation Effects: Ethoxylated derivatives (e.g., Ethoxylated ethyl-4-aminobenzoate) exhibit enhanced water solubility due to polyethoxy chains, unlike the hydrophobic 2-toluidino group in the target compound .

Physicochemical Properties

| Property | Ethyl 3-amino-4-(2-toluidino)benzoate | Ethyl 4-(4-toluidino)thiazinoyl benzoate | Ethoxylated ethyl-4-aminobenzoate |

|---|---|---|---|

| Solubility | Low in water; soluble in DMF, ethanol | Insoluble in water; soluble in DCM | Highly water-soluble |

| Melting Point | Not reported | Not reported | Liquid at room temperature |

| Reactivity | High (amine participation in cyclization) | Moderate (thiazinoyl group stability) | Low (inert solubilizer) |

Notes:

- The 2-toluidino group imparts hydrophobicity, limiting aqueous solubility compared to ethoxylated derivatives .

- Amino groups in the target compound enhance reactivity in benzimidazole formation, outperforming ethoxylated analogues in heterocyclic synthesis .

生物活性

Ethyl 3-amino-4-(2-toluidino)benzoate is a significant compound in the realm of medicinal chemistry, particularly noted for its biological activity and potential applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevance in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 270.33 g/mol. The compound features an ethyl ester group, an amino group, and a tolyl substituent on the aromatic ring, which contribute to its unique chemical properties and biological interactions.

The primary mechanism of action for this compound involves its interaction with sodium ion channels in nerve membranes. By binding to these channels, it inhibits the passage of sodium ions, effectively blocking nerve impulse generation and conduction. This property is particularly beneficial in its application as a local anesthetic, similar to other compounds like procaine and tetracaine.

Pharmacological Applications

- Local Anesthetic : this compound serves as an intermediate in the synthesis of local anesthetics. Its ability to block sodium channels makes it effective in pain management during surgical procedures.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity. Research has shown that structurally related compounds can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

- Enzyme Interactions : The compound is utilized in studying enzyme interactions, particularly those involving protein binding, which is crucial for drug design and development.

Case Studies

- A study published in MDPI highlighted the synthesis of novel antimicrobial agents derived from benzoic acid derivatives, including this compound. The research demonstrated effective antibacterial activity against multidrug-resistant strains, emphasizing the compound's potential as a lead structure for new antibiotics .

- Another investigation into the crystal structure of related compounds revealed significant intermolecular hydrogen bonding patterns that contribute to their biological activity. These findings suggest that modifications to the structure could enhance efficacy against specific targets .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| MDPI (2023) | Antimicrobial activity against MDR strains | Potential for developing new antibiotics |

| PMC (2010) | Crystal structure analysis showing hydrogen bonding motifs | Insights into structural modifications for enhanced activity |

| BenchChem | Mechanism of sodium channel blockade | Validation of local anesthetic properties |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-4-(2-toluidino)benzoate, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) reduction of a nitro precursor (e.g., ethyl 3-nitro-4-halobenzoate) to an amine using catalytic hydrogenation or NaBH₄, and (2) amination with 2-toluidine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Critical parameters include maintaining an inert atmosphere (N₂/Ar), controlling reaction temperature (80–120°C), and optimizing stoichiometry to minimize side reactions. Yields are highly sensitive to the purity of the starting material and catalyst selection .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm amine and toluidino substituents. IR spectroscopy identifies NH stretches (~3300 cm) and ester carbonyls (~1700 cm). High-resolution mass spectrometry (HRMS) verifies molecular weight.

- Chromatography : HPLC with a C18 column and UV detection at 254 nm assesses purity. Thin-layer chromatography (TLC) monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure, with SHELXL refining hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles or hydrogen-bonding patterns may arise from disordered solvent molecules or twinning. Strategies include:

- Re-refining data using SHELXL-2018 with restraints for disordered regions.

- Validating structures with the PLATON toolkit (e.g., ADDSYM for missed symmetry).

- Analyzing hydrogen-bonding graph sets (e.g., Etter’s rules) to identify motifs like rings, common in benzoate derivatives .

Q. What experimental strategies are recommended to elucidate the biological mechanism of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorogenic substrates. IC₅₀ values derived from dose-response curves.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, leveraging PubChem 3D conformers (e.g., InChIKey: FUCATKQLTZYNAQ-UHFFFAOYSA-N for analogous compounds).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing toluidino with cyclohexylamino) to assess pharmacophore contributions .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) during synthesis?

- Methodological Answer :

- By-product Analysis : Use LC-MS to identify impurities (e.g., unreacted toluidine or oxidized amines).

- Reaction Optimization : Adjust stoichiometry (e.g., excess 2-toluidine) or switch to milder reducing agents (e.g., Zn/HCl instead of NaBH₄).

- Dynamic NMR : Probe tautomerism or rotameric equilibria at variable temperatures (e.g., -40°C to 80°C) .

Data Analysis & Validation

Q. What statistical approaches are suitable for analyzing dose-response data in biological studies of this compound?

- Methodological Answer :

- Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Apply the Hill equation to assess cooperativity ().

- Validate with ANOVA for triplicate experiments and report 95% confidence intervals .

Q. How can hydrogen-bonding patterns in crystallographic studies inform solubility predictions?

- Methodological Answer :

- Identify dominant motifs (e.g., dimeric bonds) using Mercury software.

- Correlate with Hansen solubility parameters (HSPs): Strong intramolecular H-bonding reduces polarity, enhancing solubility in nonpolar solvents (e.g., ethyl acetate vs. water) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 60–75% (optimized conditions) | |

| Melting Point | 145–148°C (DSC) | |

| LogP (Predicted) | 2.8 (XLogP3-AA) | |

| Hydrogen Bond Acceptors | 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。